2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-30-19-9-5-4-8-18(19)21-25-22(31-27-21)20-16-6-2-3-7-17(16)23(29)28(26-20)15-12-10-14(24)11-13-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAXXKFKENLRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 392.83 g/mol. The structure features a phthalazine core substituted with a chlorophenyl group and an oxadiazole moiety, which are known to influence biological activity significantly.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Various studies have shown that compounds with oxadiazole moieties possess significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against both bacterial and fungal strains. The presence of the 4-chlorophenyl and 2-methoxyphenyl groups may enhance these effects through increased lipophilicity and interaction with microbial membranes .
- Anticancer Potential : Preliminary investigations into the anticancer properties of related compounds have suggested that they may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Results indicate that it may exhibit selective toxicity towards malignant cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine on the phenyl ring has been associated with increased biological activity. Studies suggest that such substitutions can enhance binding affinity to biological targets .
- Oxadiazole Influence : The oxadiazole ring contributes to the overall stability and reactivity of the molecule. Variations in substituents on this ring have been shown to significantly affect both potency and selectivity against various pathogens .
Case Studies
- Antimicrobial Evaluation : A study conducted on similar oxadiazole derivatives revealed that compounds with specific substitutions exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in low micromolar ranges .
- Cytotoxicity Testing : In vitro tests on human cancer cell lines demonstrated that derivatives of this compound had IC50 values ranging from 10 to 30 µM, indicating moderate cytotoxicity. Further investigations into their mechanism of action revealed involvement in apoptosis pathways .
- Pharmacokinetic Studies : Research into the pharmacokinetics of related compounds indicated favorable absorption characteristics, with bioavailability enhanced by structural modifications similar to those seen in the target compound .
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit significant biological activities such as:
- Anticancer Activity : Many derivatives of phthalazinone have shown promising results against various cancer cell lines. For instance, compounds derived from phthalazine structures have been tested for their cytotoxic effects on human tumor cell lines using the MTT assay. Some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .
- Anti-inflammatory Effects : Studies have highlighted the potential of oxadiazole derivatives in reducing inflammation. For example, synthesized phthalazinone derivatives were evaluated in carrageenan-induced rat paw edema models, showing significant anti-inflammatory activity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one:
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Synthesis and Evaluation of Phthalazinone Derivatives :
- A study focused on synthesizing a library of phthalazinone derivatives and evaluating their anti-proliferative activities against cancer cell lines. Compounds were characterized using IR and NMR spectroscopy. Some showed significant cytotoxicity against renal cancer cell lines with IC50 values indicating their potential as therapeutic agents .
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Molecular Docking Studies :
- Molecular docking studies have been conducted to predict the binding affinity of these compounds towards specific targets such as vascular endothelial growth factor receptor 2 (VEGFR2). These studies provide insights into the mechanism of action and help identify lead compounds for further development .
- Inhibition Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Key Observations :
- Electron-Withdrawing Groups (Cl, Br) : The 4-chlorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the bromophenyl analogue .
- Methoxy Substitutions : The 2-methoxyphenyl group in the target compound may improve solubility relative to trimethoxy-substituted derivatives (e.g., ), but reduces steric hindrance compared to bulkier triazole-amine derivatives .
- Biological Activity : Triazole-containing analogues (e.g., ) exhibit broader antifungal and antibiotic activities due to enhanced hydrogen-bonding capacity, whereas the target compound’s activity profile remains underexplored .
Computational Insights into Reactivity and Stability
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the target compound’s electron density distribution is influenced by the chloro and methoxy groups. The HOMO-LUMO gap (~4.1 eV) suggests moderate reactivity, aligning with its stability under physiological conditions. Multiwfn analysis further highlights localized electron-deficient regions near the oxadiazole ring, which may facilitate interactions with biological targets like enzymes or receptors .
Research Findings and Pharmacological Potential
- Thermodynamic Stability: The compound’s crystallization behavior (monoclinic system, P21/c symmetry) and thermal decomposition temperature (~240°C) are comparable to isostructural derivatives, as confirmed by single-crystal XRD .
Q & A
Q. What are the key synthetic methodologies for preparing 2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one?
The synthesis typically involves cyclization reactions and heterocyclic coupling. For example, oxadiazole rings can be formed via condensation of carboxylic acid derivatives with amidoximes under dehydrating conditions (e.g., POCl₃) . The phthalazinone core may be synthesized through cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling for aryl substitutions. Structural confirmation requires IR, NMR, and X-ray crystallography .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and torsion angles, with validation metrics including R factors (e.g., R₁ < 0.05 for high-quality data) . For example, reports a mean C–C bond length deviation of 0.005 Å and R factor of 0.050 for a related oxadiazole compound.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
DoE integrates variables like temperature, reagent stoichiometry, and reaction time to identify optimal conditions. For instance, a flow-chemistry approach ( ) allows precise control of reaction parameters, enabling rapid screening. Central Composite Design (CCD) or Box-Behnken models can model nonlinear relationships, while ANOVA identifies significant factors. For example, optimizing POCl₃ concentration during oxadiazole formation could reduce side products .
Q. What strategies resolve discrepancies in crystallographic data, such as anomalous thermal parameters or disorder?
SHELX refinement tools (e.g., PART, ISOR, and DELU commands) address thermal motion or disorder. Twinning or high R factors may require data reprocessing (e.g., using TWINLAW in SHELXL) or alternative space group assignment. highlights resolving disorder in a benzothiazine derivative via iterative refinement, achieving a final wR₂ of 0.111 .
Q. How can researchers evaluate the compound’s bioactivity against specific enzymatic targets (e.g., kinases or oxidases)?
In vitro assays using recombinant enzymes (e.g., fluorescence-based or HPLC-coupled assays) are standard. For example, describes pyrazole derivatives tested for kinase inhibition via competitive binding assays. Molecular docking (AutoDock Vina, Schrödinger) can predict binding modes, while MD simulations (AMBER, GROMACS) assess stability .
Q. What precautions are necessary for handling hygroscopic intermediates during synthesis?
Hygroscopic intermediates (e.g., amidoximes) require anhydrous conditions (glovebox, molecular sieves) and inert gas purging. Storage in sealed desiccators with silica gel is critical. Safety data sheets (e.g., ) recommend PPE (nitrile gloves, goggles) and immediate spill neutralization with inert adsorbents .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, uses PubChem-derived SMILES strings to compute reactivity indices. Solvent effects can be modeled via COSMO-RS .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts vs. X-ray structures)?
Cross-validate using complementary techniques:
Q. What steps mitigate batch-to-batch variability in pharmacological assays?
Standardize purity via HPLC (≥95% by area normalization) and characterize impurities via LC-MS. recommends using Chromolith columns for high-resolution separation. Biological replicates and positive/negative controls (e.g., ’s Hedgehog Antagonist VIII) reduce variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
